rac 1,1,2-Diaminopropane-d3
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Overview
Description
rac 1,1,2-Diaminopropane-d3: is a deuterium-labeled compound with the molecular formula C3H7D3N2 and a molecular weight of 77.14 . It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by other names such as (±)-1,2-Propane-1,1,2-d3-diamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,1,2-Diaminopropane-d3 typically involves the deuteration of 1,2-diaminopropane. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: rac 1,1,2-Diaminopropane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
rac 1,1,2-Diaminopropane-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of rac 1,1,2-Diaminopropane-d3 involves its incorporation into chemical or biological systems where it acts as a tracer or a reactant. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation within the system. This helps in understanding the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
1,2-Diaminopropane: The non-deuterated version of the compound.
1,3-Diaminopropane: A structural isomer with different reactivity.
Ethylenediamine: A similar diamine with a shorter carbon chain.
Uniqueness: rac 1,1,2-Diaminopropane-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C3H10N2 |
---|---|
Molecular Weight |
77.14 g/mol |
IUPAC Name |
1,1,2-trideuteriopropane-1,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D |
InChI Key |
AOHJOMMDDJHIJH-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C)N)N |
Canonical SMILES |
CC(CN)N |
Origin of Product |
United States |
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